2-(3,4-dimethoxyphenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
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Description
2-(3,4-dimethoxyphenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DMOMA and is a derivative of acetamide. This compound has shown potential in various areas of research, including cancer treatment, neuroprotection, and inflammation.
Scientific Research Applications
Alpha-Glucosidase Inhibitory Potential
A study by Iftikhar et al. (2019) synthesized a series of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide and evaluated them for their α-glucosidase inhibitory potential. These compounds showed promising inhibitory activities, suggesting potential applications in managing diabetes through the modulation of postprandial hyperglycemia. The molecular modeling and ADME predictions supported the experimental findings, indicating the compounds' suitability as drug leads (Iftikhar et al., 2019).
Antimicrobial and Hemolytic Activity
Research by Gul et al. (2017) focused on synthesizing a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides to investigate their antimicrobial and hemolytic activities. These compounds demonstrated variable antimicrobial activity against selected microbial species, with some showing significant potency. The study highlighted the potential of these compounds in developing new antimicrobial agents with reduced toxicity (Gul et al., 2017).
Antitumor Activity and Molecular Docking Study
Al-Suwaidan et al. (2016) designed and synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones and evaluated their in vitro antitumor activity. Some compounds showed broad-spectrum antitumor activity and were significantly more potent compared to the positive control 5-FU. Molecular docking studies provided insights into the binding interactions with target proteins, supporting the compounds' antitumor potential (Al-Suwaidan et al., 2016).
Synthesis and Characterization of 1,3,4-Oxadiazole Derivatives
A study by Rehman et al. (2013) synthesized a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives. These compounds were screened for activity against enzymes such as acetylcholinesterase and butyrylcholinesterase, showing relative activity against acetylcholinesterase. The research illustrates the versatility of 1,3,4-oxadiazole derivatives in developing enzyme inhibitors with potential therapeutic applications (Rehman et al., 2013).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-9-16-14(21-17-9)8-15-13(18)7-10-4-5-11(19-2)12(6-10)20-3/h4-6H,7-8H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBFKBCYXKZNMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
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